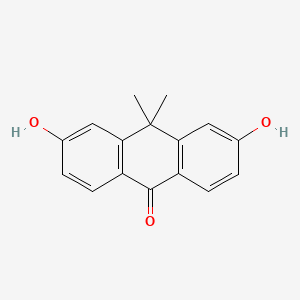
3,6-Dihydroxy-10,10-dimethylanthrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydroxy-10,10-dimethylanthrone is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a dimethyl group attached to an anthrone core. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-10,10-dimethylanthrone typically involves multiple steps. One common method starts with the preparation of 10,10-dimethylanthrone. This involves a Grignard reaction where o-chlorobenzyl chloride reacts with benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction with magnesium ribbons, followed by an addition reaction with acetone to form 10,10-dimethyl diphenylmethane. Finally, this compound is subjected to bromination and hydrolysis to yield 10,10-dimethylanthrone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and recycling of intermediates to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
3,6-Dihydroxy-10,10-dimethylanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthrones depending on the reagents used.
科学的研究の応用
3,6-Dihydroxy-10,10-dimethylanthrone is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antipsychotic drugs.
Industry: The compound is used in the production of dyes and pigments due to its stable chromophore
作用機序
The mechanism of action of 3,6-Dihydroxy-10,10-dimethylanthrone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
10,10-Dimethylanthrone: Similar in structure but lacks the hydroxyl groups.
Anthrone: The parent compound without the dimethyl and hydroxyl substitutions.
Hydroxyanthrones: Compounds with hydroxyl groups but different substitution patterns.
Uniqueness
3,6-Dihydroxy-10,10-dimethylanthrone is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
3,6-dihydroxy-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-16(2)13-7-9(17)3-5-11(13)15(19)12-6-4-10(18)8-14(12)16/h3-8,17-18H,1-2H3 |
InChIキー |
WXDRXTWBNLQLJD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


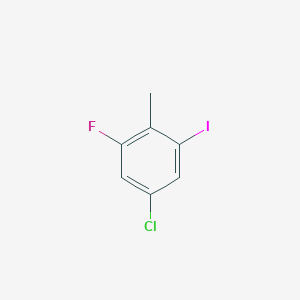

![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
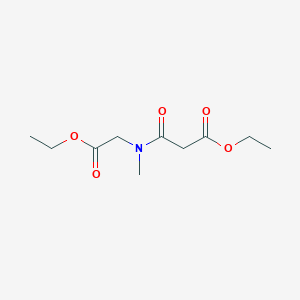
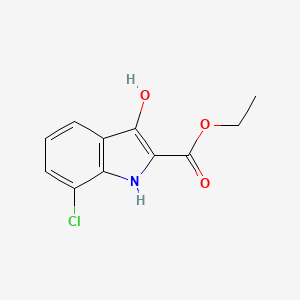

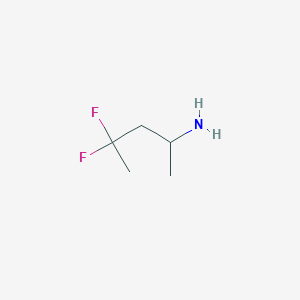

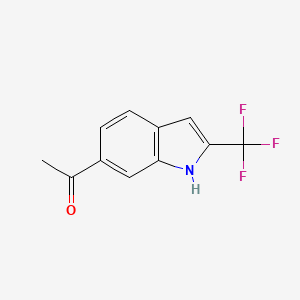
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)

